molecular formula C15H12O3 B100641 Methyl 2-(2-formylphenyl)benzoate CAS No. 16231-67-7

Methyl 2-(2-formylphenyl)benzoate

Cat. No. B100641
CAS RN: 16231-67-7
M. Wt: 240.25 g/mol
InChI Key: RGAKSWUMKFLWCI-UHFFFAOYSA-N
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Description

“Methyl 2-(2-formylphenyl)benzoate” is a chemical compound with the molecular formula C15H12O3 . It is an ester, similar to Methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Synthesis Analysis

The synthesis of “Methyl 2-(2-formylphenyl)benzoate” has been reported in various ways, either following one-step or two-step conditions . A review of its synthesis and applications has been published, providing a comprehensive overview of the methods used to produce this compound .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-formylphenyl)benzoate” includes bond distances and angles, conformational properties, dipole moment, and vibrational spectroscopic data . These properties have been calculated using various theoretical methods and compared with available experimental data .


Chemical Reactions Analysis

Esters like “Methyl 2-(2-formylphenyl)benzoate” can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, undergo trans-esterification reactions to form different esters, and be reduced to form alcohols or aldehydes depending on the reducing agent .


Physical And Chemical Properties Analysis

“Methyl 2-(2-formylphenyl)benzoate” has a density of 1.2±0.1 g/cm3, a boiling point of 280.0±23.0 °C at 760 mmHg, and a flash point of 122.2±22.7 °C . It also has a molar refractivity of 44.8±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 139.0±3.0 cm3 .

Scientific Research Applications

Antifungal Applications

“Methyl 2-(2-formylphenyl)benzoate” has been found to have antifungal properties . This makes it a potential candidate for the development of new antifungal drugs.

Antihypertensive Applications

This compound also exhibits antihypertensive activities . It could be used in the synthesis of drugs aimed at controlling high blood pressure.

Anticancer Applications

“Methyl 2-(2-formylphenyl)benzoate” has shown potential in the field of oncology . Its anticancer properties could be harnessed for the development of new cancer therapies.

Antiulcer Applications

The compound has antiulcer properties , making it a potential ingredient in the formulation of drugs for the treatment of ulcers.

Antipsychotic Applications

“Methyl 2-(2-formylphenyl)benzoate” has antipsychotic properties . It could be used in the development of drugs for the treatment of various psychiatric disorders.

Antiviral Applications

The compound has been found to have antiviral properties . This makes it a potential candidate for the development of new antiviral drugs.

Safety and Hazards

“Methyl 2-(2-formylphenyl)benzoate” is combustible and harmful if swallowed . It is advised to avoid contact with the substance, not to breathe vapors or aerosols, and to ensure adequate ventilation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Future Directions

“Methyl 2-(2-formylphenyl)benzoate” is a versatile precursor for organic synthesis, with potential pharmaceutical applications due to its antifungal, antihypertensive, anticancer, and antiulcer properties . It is commonly utilized in the synthesis of pharmaceuticals and organic compounds, making it an essential material for advancements in scientific studies.

properties

IUPAC Name

methyl 2-(2-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAKSWUMKFLWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317301
Record name methyl 2-(2-formylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-formylphenyl)benzoate

CAS RN

16231-67-7
Record name 16231-67-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(2-formylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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